molecular formula C21H26N4Si B2447008 [Benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane CAS No. 162087-91-4

[Benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane

Cat. No. B2447008
CAS RN: 162087-91-4
M. Wt: 362.552
InChI Key: JIBYLRZDYQMCBW-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Indole is a heterocyclic compound that has a benzene ring fused to a pyrrole ring .


Synthesis Analysis

Benzotriazole can be synthesized by the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds for many years .


Molecular Structure Analysis

The structure of Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . The indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a molar mass of 119.127 g·mol−1, a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C .

Scientific Research Applications

Synthesis and Thermolysis

Benzotriazole derivatives, such as 1-(Benzotriazol-1-yl)propan-2-one, have been synthesized and subjected to gas-phase thermolysis. This process results in the formation of aniline and substituted indoles, providing insights into the kinetics and mechanism of benzotriazole thermal elimination reactions. This research aids in understanding the behavior of benzotriazole compounds under high-temperature conditions (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Chemical Oxidation and Environmental Impact

The study of Benzotriazole UV stabilizers (BUVs), which are resistant to biological and chemical degradation and accumulate in the environment, highlighted the use of peracetic acid with d-electron metal ions for their chemical oxidation. This research is significant for understanding the environmental impact and degradation mechanisms of benzotriazole compounds (Kiejza, Karpińska, & Kotowska, 2022).

Crystal Structure Analysis

Research on the crystal structure of related benzotriazole compounds, such as dimethyl[5-tert-butyl-2-(6-methyl-1H-benzotriazol-2-yl)phenolato]gallium, provides valuable information on molecular configurations and bonding. Such studies are crucial for the development of new materials and understanding their properties (Shen, Wang, & Zhang, 2006).

Synthesis of Fused Ring Compounds

Benzotriazole derivatives are used in novel synthesis methods for creating bicycles with fused pyrrole, indole, oxazole, and imidazole rings. This research demonstrates the versatility of benzotriazole compounds in synthesizing complex organic structures (Katritzky, Singh, & Bobrov, 2004).

Synthesis of Indole Derivatives

A practical method involves the synthesis of 2,3-disubstituted indole derivatives promoted by β-(benzotriazol-1-yl)allylic O-stannyl ketyl radicals. This method highlights the role of benzotriazole compounds in facilitating complex organic reactions (Kim & Kim, 2010).

Safety And Hazards

Benzotriazole has been labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412 .

Future Directions

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

[benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4Si/c1-21(2,3)26(4,5)20(24-15-14-16-10-6-8-12-18(16)24)25-19-13-9-7-11-17(19)22-23-25/h6-15,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBYLRZDYQMCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(N1C=CC2=CC=CC=C21)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane

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